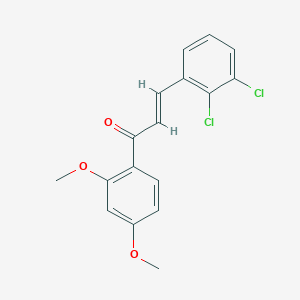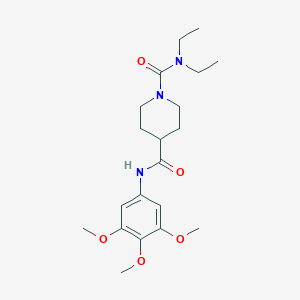
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPM belongs to the class of chalcones, which are naturally occurring compounds found in various plants and have been shown to possess a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it has been proposed that 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is relatively easy to synthesize, which makes it a cost-effective compound to use in research studies. However, one limitation of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one. One potential area of research is the development of novel 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in human clinical trials.
Synthesemethoden
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one can be synthesized through a simple and efficient method using a two-step reaction process. The first step involves the condensation of 2,4-dimethoxyacetophenone and 2,3-dichlorobenzaldehyde in the presence of a base catalyst to form the intermediate chalcone. The second step involves the oxidation of the intermediate chalcone using an oxidizing agent such as hydrogen peroxide to yield 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. These properties make 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one a promising candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-12-7-8-13(16(10-12)22-2)15(20)9-6-11-4-3-5-14(18)17(11)19/h3-10H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCYUGQCAYBWDH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)
![5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)
![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5313852.png)